N-((Z)-2-(3-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide
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Overview
Description
(2Z)-3-(3-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N-(4-METHYLPHENYL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N-(4-METHYLPHENYL)PROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring using bromine or a brominating agent under controlled conditions.
Introduction of the furan ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formamido group addition: The formamido group is added via a formylation reaction, typically using formic acid or a formylating agent.
Final coupling: The final step involves coupling the intermediates to form the desired compound under specific reaction conditions, such as temperature and solvent choice.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(3-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N-(4-METHYLPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
(2Z)-3-(3-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N-(4-METHYLPHENYL)PROP-2-ENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (2Z)-3-(3-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N-(4-METHYLPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(3-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N-(4-METHYLPHENYL)PROP-2-ENAMIDE
- (2Z)-3-(3-FLUOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N-(4-METHYLPHENYL)PROP-2-ENAMIDE
Uniqueness
(2Z)-3-(3-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N-(4-METHYLPHENYL)PROP-2-ENAMIDE is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties compared to its chloro- and fluoro-analogues. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17BrN2O3 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[(Z)-1-(3-bromophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H17BrN2O3/c1-14-7-9-17(10-8-14)23-20(25)18(13-15-4-2-5-16(22)12-15)24-21(26)19-6-3-11-27-19/h2-13H,1H3,(H,23,25)(H,24,26)/b18-13- |
InChI Key |
RZBXAPYKOIFDEK-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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